Cas no 120806-96-4 (L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI))

L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) 化学的及び物理的性質
名前と識別子
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- L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI)
- Cis-1-benzoyl-4-hydroxyl-L-proline methyl ester
- TRANS-1-BENZOYL-4-HYDROXY-L-PROLINE METHYL ESTER
- N-Benzoylhydroxy-L-prolinmethylester
- TRANS-1-BENZOYL-4-HYDROXYL-L-PROLINE METHYL ESTER
- cis-1-Benzoyl-4-hydro×y-L-prolineMethyl ester
- (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
- (2S,4R)-Methyl 4-hydro×y-1-benzoylpyrrolidine-2-carbo×ylate
- DTXSID90953536
- AMY2400
- QEQGWOLBDNOSAD-MNOVXSKESA-N
- (trans)-1-benzoyl-4-hydroxy-L-proline methyl ester
- (trans)-1-Benzoyl-4-hydroxy-L-proline, methyl ester
- AKOS000278449
- 120806-96-4
- 31560-20-0
- methyl (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
- AC-22525
- Methyl 1-benzoyl-4-hydroxyprolinate
- SCHEMBL2059306
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- インチ: InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3
- InChIKey: QEQGWOLBDNOSAD-UHFFFAOYSA-N
- ほほえんだ: COC(C1CC(O)CN1C(C1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 249.10000
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- PSA: 66.84000
- LogP: 0.37290
L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A375835-1g |
(2S,4S)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate |
120806-96-4 | 95+% | 1g |
$1026.0 | 2024-04-25 |
L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI)に関する追加情報
Research Brief on L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) (CAS: 120806-96-4)
The compound L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) (CAS: 120806-96-4) has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug development and synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the importance of this proline derivative in asymmetric synthesis and as a building block for more complex molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a chiral auxiliary in the synthesis of biologically active compounds, particularly in the development of protease inhibitors. The cis-configuration of this molecule appears to be crucial for its biological activity, as it allows for optimal interaction with target enzymes.
In terms of synthetic approaches, a novel catalytic method for producing 120806-96-4 was reported in ACS Catalysis (2024), achieving higher yields (up to 92%) and enantiomeric excess (>99%) compared to traditional methods. This breakthrough addresses previous challenges in the large-scale production of this compound, potentially facilitating its broader application in pharmaceutical research.
Biological evaluations have revealed interesting properties of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2023) showed that derivatives of 120806-96-4 exhibit moderate inhibitory activity against several metalloproteinases, suggesting potential applications in treating conditions involving extracellular matrix degradation. However, the exact mechanism of action remains under investigation, with current hypotheses focusing on its ability to chelate metal ions in enzyme active sites.
The stability profile of L-Proline,1-benzoyl-4-hydroxy-, methyl ester, cis- (9CI) has been extensively studied, with recent findings indicating good stability under physiological conditions (pH 7.4, 37°C) for up to 48 hours. This property, combined with its relatively low toxicity profile (LD50 > 500 mg/kg in rodent models), makes it an attractive candidate for further drug development.
Several pharmaceutical companies have included this compound in their screening libraries, particularly for programs targeting inflammatory diseases and certain types of cancer. Preliminary data from these screenings suggest that structural modifications of the benzoyl and hydroxy groups could significantly enhance biological activity while maintaining favorable pharmacokinetic properties.
Future research directions for 120806-96-4 include exploring its potential as a scaffold for developing novel antimicrobial agents, as recent computational studies have predicted good binding affinity to bacterial protein targets. Additionally, its application in peptide mimetics design is being actively investigated, with promising early results in improving metabolic stability of peptide-based therapeutics.
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